
5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a propyl group, and a 4-chlorophenyl group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazoles are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo substitutions, and participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrazoles are generally polar compounds and are often soluble in water .Scientific Research Applications
Synthesis and Chemistry of Hexasubstituted Pyrazolines
A study focuses on the contributions to the synthesis and chemistry of hexasubstituted pyrazolines, highlighting the development of synthetic routes to pentasubstituted 2H-pyrazoles. These compounds serve as key starting materials in the synthesis of several unique series of highly substituted pyrazolines. The study discusses various chemical transformations and applications, including the synthesis of hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines, which are effective oxygen-atom transfer reagents. These findings demonstrate the versatility of pyrazoline compounds in synthetic chemistry and their potential for further exploration in scientific research applications (Baumstark et al., 2013).
Hybrid Catalysts in Synthesis
Another study highlights the importance of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, indicating the broad synthetic applications and bioavailability of the pyranopyrimidine core in the medicinal and pharmaceutical industries. This review covers synthetic pathways employing diversified hybrid catalysts, demonstrating the significant role of catalysts in the development of complex organic compounds and potential drug molecules (Parmar et al., 2023).
Antioxidant Evaluation of Isoxazolone Derivatives
Isoxazolone derivatives are discussed in terms of their significant biological and medicinal properties, serving as intermediates for the synthesis of numerous heterocycles. A literature review shows the best method for synthesizing these molecules involves a three-component reaction, indicating their potential in creating pharmacologically active compounds (Laroum et al., 2019).
Inorganic and Organometallic Chemistry of Hydridotris(Pyrazolyl)Borates
The review dedicated to the inorganic and organometallic chemistry of Group 5 metal complexes containing hydridotris(pyrazolyl)borates showcases the exploration of these complexes for modeling interactions in metalloproteins. This highlights the relevance of pyrazolyl compounds in understanding biological processes and developing bioinspired materials (Etienne, 1996).
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have a wide spectrum of biological activity . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-propylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-2-3-12-11(8-18)13(15)17(16-12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOGLSXZTXWLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


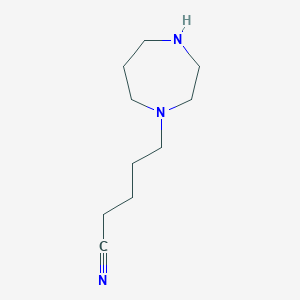
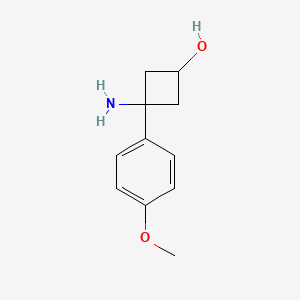
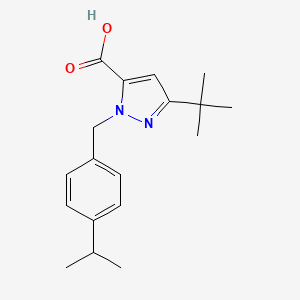
![4-benzyl-1-[(oxiran-2-yl)methyl]piperidine](/img/structure/B6352750.png)
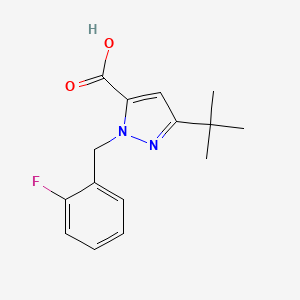




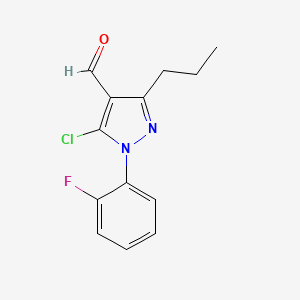
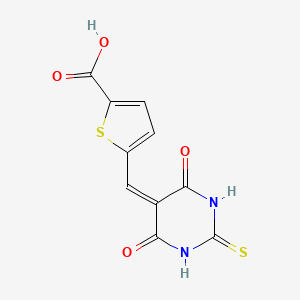
![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)
